molecular formula C16H14O3 B1149988 5-Methoxyflavanone CAS No. 55947-36-9

5-Methoxyflavanone

Cat. No. B1149988
CAS RN: 55947-36-9
M. Wt: 254.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5-Methoxyflavanone and its derivatives involves various strategies. One approach for synthesizing hydroxy- and methoxy-isoflavanones involves reacting 2-hydroxydeoxybenzoins with ethoxymethyl chloride, followed by refluxing with aqueous ethanolic Na2CO3 and final demethylation to afford hydroxyisoflavanones (Jain & Mehta, 1986). Another method includes the use of less common bases for the synthesis of hydroxy and/or methoxychalcones, and their isomerization into flavanones (Rosa et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound has been explored through various spectroscopic and analytical methods. Studies on homoisoflavonoids reveal insights into their structure, including the synthesis of compounds like cremastranone, which features methoxy groups (Lee et al., 2016). Another study provides electronic and structural properties of 5-hydroxy-7-methoxyflavanone, comparing them with experimental data to understand its reactivity (Padilla-Campos & Zárate, 2016).

Scientific Research Applications

  • Antioxidant and Antibacterial Activities : A study on Erythrina livingstoniana identified new flavanones, including 5-methoxyflavanone derivatives, which exhibited pronounced efficacy against environmental bacteria and pathogenic strains of E. coli. These compounds also showed weak radical scavenging properties (Bedane et al., 2015).

  • Anti-Inflammatory Property : Flavanone derivatives, including this compound, were evaluated for their antioxidant and suppressive activity on nitric oxide production in macrophage cells. The study concluded that the location of the methoxy group in the flavanone structure might have a connection with antioxidant and anti-inflammatory activities (Lee, 2015).

  • Anticancer Activity : Research on Calceolaria thyrsiflora Graham identified flavanones including this compound derivatives showing moderate inhibitory activity against methicillin-resistant S. aureus MRSA and exhibiting cytotoxic effects against certain cancer cell lines (Valdés et al., 2020).

  • Cell Cycle Arrest and Apoptosis in Cancer Cells : A study demonstrated that this compound induces cell cycle arrest at the G2/M phase, apoptosis, and autophagy in HCT116 human colon cancer cells, suggesting its potential as an anti-cancer agent (Shin et al., 2011).

  • Effects on Estrogen Metabolism and Receptor Transactivation : Pinostrobin, a derivative of 5-hydroxy-7-methoxyflavanone, was studied for its interaction with the estrogen receptor and its effects on estrogen metabolism in human breast cancer cells. This research highlighted the potential biological interest of such flavonoids (Le Bail et al., 2000).

  • Radical Scavenging Activity : A new flavonoid, 5,7,2′-trihydroxy-5′-methoxyflavone, was isolated from Gnetum macrostachyum and demonstrated radical scavenging activity, contributing to its potential therapeutic uses (Saisin et al., 2009).

  • Gastroprotective Activity : A study investigated the gastroprotective effects of this compound and related compounds, indicating their potential role in protecting against gastric damage caused by nonsteroidal anti-inflammatory drugs (Blank et al., 1997).

  • Ionization Constants and Molecular Structure : Research on the ionization constants of this compound and related compounds provided insights into their molecular structure and interactions, which is crucial for understanding their biological activities (Tyukavkina & Pogodaeva, 1972).

  • Cytotoxicity and Lipid Peroxidation Inhibiting Activities : The cytotoxicity, scavenging, and lipid peroxidation-inhibiting activities of 5,3´,4´-trihydroxy-7-methoxyflavanone, isolated from Haplopappus rigidus, were studied, showing its effectiveness as a cytotoxic agent and a scavenger of free radicals (Morales et al., 2009).

properties

IUPAC Name

5-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFUILNISGLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70924643
Record name 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123931-32-8
Record name 5-Methoxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70924643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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